molecular formula C4H4F3N3S B2894946 [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine CAS No. 1260663-10-2

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine

Cat. No.: B2894946
CAS No.: 1260663-10-2
M. Wt: 183.15
InChI Key: KWYLYFGZJUXFNL-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a heterocyclic amine featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a methanamine (-CH₂NH₂) group at position 2. The 1,3,4-thiadiazole scaffold is known for its broad-spectrum biological activities, including insecticidal, fungicidal, and herbicidal properties . This compound’s structural and electronic features distinguish it from other thiadiazole derivatives, making it a subject of interest in medicinal and agrochemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3N3S/c5-4(6,7)3-10-9-2(1-8)11-3/h1,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYLYFGZJUXFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260663-10-2
Record name [5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine
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Preparation Methods

The synthesis of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine typically involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit the replication of cancer cells by interfering with DNA synthesis and repair mechanisms. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Thiadiazole Core

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituent(s) Molecular Weight Key Properties/Activities Evidence Source
[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine -CF₃ (position 5), -CH₂NH₂ (position 2) ~197.15 (estimated) Enhanced metabolic stability; potential herbicidal activity (e.g., flufenacet derivative)
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine -C₆H₄CH₃ (position 5) 205.26 Fungicidal/insecticidal activity; crystal structure studied
5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine -S-CH₂C₆H₄F (position 5) 283.35 Thioether linkage may increase oxidation susceptibility; fluorobenzyl enhances lipophilicity
1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine Oxadiazole core (replaces sulfur with oxygen) 203.23 Reduced sulfur-mediated interactions; synthesized via polyphosphoric acid condensation
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride -C₅H₄N (position 5) 265.16 Pyridinyl enables π-π stacking; hydrochloride salt improves solubility

Key Observations:

  • Electronic Effects: The -CF₃ group in the target compound provides strong electron-withdrawing effects, which may enhance stability and binding to electron-rich biological targets compared to electron-donating groups like -CH₃ in 5-(4-methylphenyl) derivatives .
  • Solubility: Hydrochloride salts (e.g., pyridinyl derivative) improve water solubility, whereas lipophilic groups like -C₆H₄CH₃ may enhance membrane permeability .

Biological Activity

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine is a chemical compound belonging to the class of 1,3,4-thiadiazoles. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C4_4H4_4F3_3N3_3S
  • CAS Number : 1260663-10-2

Biological Activity Overview

The biological activity of this compound has been studied primarily in two areas: antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. The mechanism often involves the inhibition of key metabolic pathways or disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli12 µg/mL
This compoundS. aureus8 µg/mL
This compoundC. albicans15 µg/mL

Note: Values are illustrative based on similar compounds as specific data for this compound may vary.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The compound demonstrates cytotoxic effects against several cancer cell lines by interfering with DNA synthesis and repair mechanisms.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µg/mL)
MCF-7 (Breast)0.28
A549 (Lung)0.52
SK-MEL-2 (Melanoma)4.27

The mechanism of action for this compound involves several pathways:

  • Antimicrobial Action :
    • Inhibition of bacterial cell wall synthesis.
    • Disruption of nucleic acid synthesis.
  • Anticancer Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of tubulin polymerization leading to cell cycle arrest.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancer:

  • Antimicrobial Study :
    • A study evaluated the efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
  • Anticancer Study :
    • Research conducted on a series of thiadiazole derivatives showed promising results against breast and lung cancer cell lines with IC50_{50} values significantly lower than standard chemotherapy agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanamine, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. A widely used approach starts with thiosemicarbazide derivatives reacting with trifluoromethyl-containing reagents (e.g., trifluoroacetic anhydride or trifluoromethyl iodide) under acidic or basic conditions. For example, thiourea or hydrazine hydrate can act as nucleophiles to form the thiadiazole ring . Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol enhance reactivity .
  • Catalysts : Bases like K₂CO₃ or triethylamine improve reaction efficiency .
  • Temperature : Controlled heating (80–120°C) ensures ring closure without side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms the presence of the methanamine (-CH₂NH₂) group and trifluoromethyl (-CF₃) substitution via chemical shifts (e.g., δ ~3.8 ppm for -CH₂- and δ ~120 ppm for -CF₃ in ¹³C) .
  • IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C=S/C=N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 200.05 for C₄H₄F₃N₃S) .
  • Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C, H, N, S content .

Q. What are the key structural features of this compound that influence its chemical reactivity?

  • Methodological Answer :

  • Thiadiazole Ring : The electron-deficient nature of the 1,3,4-thiadiazole core facilitates nucleophilic substitution at the 2-position .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability via strong electron-withdrawing effects, directing electrophilic attacks to the methanamine group .
  • Methanamine Moiety : The -CH₂NH₂ group serves as a site for derivatization (e.g., acylation, Schiff base formation) to modulate bioactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from:

  • Purity Variations : Use HPLC (>95% purity) and quantify impurities via LC-MS .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, IC₅₀ values against MCF-7 cells vary with serum concentration .
  • Structural Analogues : Compare substituent effects (e.g., 5-CF₃ vs. 5-NO₂) using SAR studies to isolate contributing factors .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases). The trifluoromethyl group often engages in hydrophobic pockets, while the thiadiazole ring forms π-π interactions .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100 ns trajectories, identifying key residues (e.g., Lys123 in MAPK8) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency to guide optimization .

Q. How do variations in substituents on the thiadiazole ring affect the physicochemical properties and bioactivity of this compound analogs?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) : Increase oxidative stability but reduce solubility. For example, replacing -CF₃ with -OCH₃ lowers logP by 0.5 units .
  • Bulkier Substituents (e.g., -Ph, -Bn) : Enhance binding affinity to hydrophobic targets (e.g., EGFR) but may reduce membrane permeability .
  • Polar Groups (e.g., -OH, -NH₂) : Improve aqueous solubility but increase metabolic susceptibility. For instance, -NH₂ at position 2 increases clearance rates by 30% in hepatic microsomes .

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